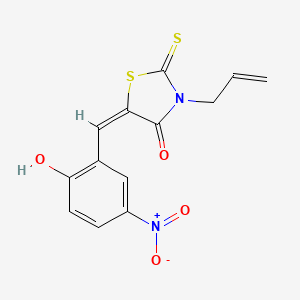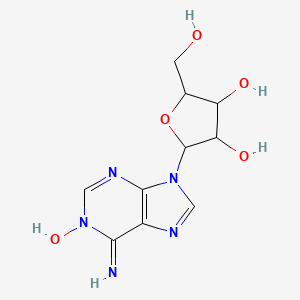
1-Isopropyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-pyrazole-5-carboxamide can be synthesized through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid . Another method involves the reaction of substituted hydrazines with α,β-unsaturated carbonyl compounds .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of catalysts and optimized reaction conditions to facilitate the cyclization and subsequent functionalization of the pyrazole ring .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require a base and are conducted in polar solvents.
Major Products Formed:
Oxidation: Formation of pyrazole-5-carboxylic acid derivatives.
Reduction: Formation of pyrazole-5-carboxamide derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives with diverse functional groups.
Applications De Recherche Scientifique
1-Isopropyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Isopropyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation . The molecular pathways involved often include signaling cascades that regulate cell growth, apoptosis, and immune responses .
Comparaison Avec Des Composés Similaires
1-Isopropyl-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives:
1H-Pyrazole-5-carboxamide: Similar structure but lacks the isopropyl group, leading to different chemical and biological properties.
1-Methyl-1H-pyrazole-5-carboxamide: Contains a methyl group instead of an isopropyl group, which can affect its reactivity and applications.
1-Phenyl-1H-pyrazole-5-carboxamide: The presence of a phenyl group can enhance its stability and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-5(2)10-6(7(8)11)3-4-9-10/h3-5H,1-2H3,(H2,8,11) |
Clé InChI |
TZUNMYNSGZKAHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC=N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)methylidene]amino}guanidine](/img/structure/B11713210.png)
![1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11713217.png)



![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid](/img/structure/B11713235.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11713240.png)
![5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo-](/img/structure/B11713247.png)


![4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate](/img/structure/B11713252.png)



